molecular formula C11H11ClN2O3S B2982735 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene CAS No. 1017498-05-3

4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene

Cat. No.: B2982735
CAS No.: 1017498-05-3
M. Wt: 286.73
InChI Key: SIRNAUZVUZIGEV-UHFFFAOYSA-N
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Description

4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene is a sulfonamide derivative featuring a chlorinated methoxybenzene core linked to a 3-methylpyrazole group via a sulfonyl bridge. Sulfonamide derivatives are widely explored in pharmaceutical and agrochemical research due to their bioactivity, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-8-5-6-14(13-8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRNAUZVUZIGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene typically involves multiple steps:

    Formation of the Benzene Derivative: The starting material, 4-chloro-1-methoxybenzene, can be synthesized through the chlorination of anisole.

    Sulfonylation: The benzene derivative undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Attachment of the Pyrazole Moiety: The final step involves the reaction of the sulfonylated benzene derivative with 3-methylpyrazole under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include benzene derivatives with reduced sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the pyrazole moiety suggests possible activity as an enzyme inhibitor or receptor modulator, which could be useful in drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrazole moiety can engage in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with N-(4-(benzothiazole-2-yl)phenyl) substituted benzene sulfonamides (e.g., from ). Key differences include:

  • Core aromatic system: The target compound uses a chloro-methoxybenzene ring, whereas analogues in employ benzothiazole-linked phenyl rings.
  • Sulfonyl-linked groups : The 3-methylpyrazole group in the target compound contrasts with benzothiazole or other aryl/heteroaryl groups in analogues. Pyrazole’s nitrogen-rich structure may confer distinct hydrogen-bonding capabilities compared to sulfur-containing benzothiazole.

Table 1: Structural Comparison

Feature Target Compound Analogues
Aromatic Core Chloro-methoxybenzene Benzothiazole-linked phenyl
Sulfonyl-Linked Group 3-Methylpyrazole Substituted benzene (e.g., nitro, methoxy)
Key Functional Groups -SO₂-, -OCH₃, -Cl -SO₂NH-, benzothiazole

Table 2: Hypothetical Property Comparison

Property Target Compound Analogues
LogP (Lipophilicity) Moderate (due to -OCH₃ and -Cl) Higher (benzothiazole increases hydrophobicity)
Metabolic Stability Likely stable (pyrazole resists oxidation) Variable (depends on substituents)
Synthetic Yield Not reported; similar reactions yield 40–60% 50–70% reported

Biological Activity

4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

  • Molecular Formula : C19_{19}H26_{26}ClN3_3O4_4S
  • Molecular Weight : 427.9 g/mol
  • IUPAC Name : 4-[(4-chloro-2-methoxyphenyl)methyl]-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methoxypiperidine

Biological Activity Overview

The biological activity of 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene can be categorized into several key areas:

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound inhibits critical pathways involved in tumor growth, such as the BRAF(V600E) and EGFR signaling pathways .
  • Case Study : A study involving various pyrazole derivatives demonstrated that those with chlorine substituents showed enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in a synergistic effect, improving therapeutic outcomes in resistant cancer subtypes .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties:

  • Research Findings : Pyrazole derivatives are known to inhibit inflammatory mediators. In vitro studies have shown that certain pyrazole compounds effectively reduce the production of pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Activity Against Pathogens : Research indicates that pyrazole derivatives possess notable antibacterial and antifungal activities. For example, compounds similar to 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene have shown effectiveness against various pathogenic fungi .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntimicrobialEffective against bacterial and fungal pathogens

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene, and how can intermediates be characterized?

  • Methodological Answer : The compound's sulfonyl group suggests a chlorosulfonation step. A validated approach involves synthesizing sulfonyl chlorides via oxidative chlorosulfonation of S-alkyl isothiouronium salts, as demonstrated using NCBSI (N-chloro-N-(phenylsulfonyl)benzene sulfonamide) under mild conditions . Key intermediates like S-alkyl isothiouronium salts can be prepared from alkyl halides and thiourea. Characterization should include 1H^1H/13C^{13}C NMR for purity and LC-MS for molecular weight confirmation. For regioselectivity, monitor reaction progress via TLC with UV-active sulfonyl intermediates.

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal for structural determination. Use SHELX programs (e.g., SHELXL) for refinement, which are robust for small molecules and high-resolution data . Key steps:

  • Grow crystals via slow evaporation using solvents like DCM/hexane.
  • Collect intensity data with a diffractometer (e.g., Bruker D8 Venture).
  • Refine thermal parameters and occupancy using SHELXL’s least-squares algorithms.
  • Validate geometry with PLATON’s ADDSYM to check for missed symmetry.

Q. What analytical techniques are critical for verifying the sulfonyl linkage in this compound?

  • Methodological Answer :

  • FT-IR : Confirm sulfonyl (S=O) stretches at ~1350 cm1 ^{-1 } and ~1150 cm1 ^{-1 }.
  • Raman Spectroscopy : Resolve overlapping S=O vibrations with higher specificity.
  • XPS : Sulfur 2p peaks at ~168–170 eV confirm sulfone oxidation state.
  • Cross-validate with 1H^1H NMR: absence of thiol (-SH) protons at ~1–3 ppm.

Advanced Research Questions

Q. How can researchers address low yields in the sulfonation step during synthesis?

  • Methodological Answer : Low yields often stem from incomplete chlorosulfonation or competing side reactions. Optimize by:

  • Temperature Control : Maintain 0–5°C to suppress NCBSI decomposition .
  • Solvent Selection : Use anhydrous DMF to stabilize reactive intermediates.
  • Stoichiometry : Employ a 1.2:1 molar ratio of NCBSI to substrate to ensure excess oxidant.
  • Byproduct Analysis : Use GC-MS to identify sulfonic acid derivatives; quench unreacted NCBSI with Na2_2S2_2O3_3.

Q. How should conflicting data between NMR and X-ray crystallography be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected NOE correlations vs. crystal packing) require multi-technique validation:

  • Dynamic NMR : Probe conformational flexibility in solution (e.g., coalescence experiments).
  • DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify torsional strain .
  • Powder XRD : Rule out polymorphism affecting solid-state vs. solution structures.

Q. What computational strategies predict the reactivity of the pyrazolyl-sulfonyl moiety in nucleophilic substitutions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify electrophilic sulfur centers.
  • NBO Analysis : Quantify hyperconjugative interactions between sulfonyl oxygen lone pairs and pyrazolyl π-system.
  • MD Simulations : Model solvation effects (e.g., in DMSO) to assess steric hindrance from the 3-methyl group.

Q. How can researchers mitigate decomposition during long-term storage of this compound?

  • Methodological Answer : Stability studies suggest:

  • Storage Conditions : -20°C under argon in amber vials to prevent photodegradation.
  • Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical-mediated sulfone oxidation.
  • Periodic QC : Monitor purity via HPLC (C18 column, 0.1% TFA/ACN gradient) every 3 months.

Q. What strategies improve regioselectivity in pyrazolyl-sulfonyl coupling reactions?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrazole N) to block undesired sites.
  • Metal Catalysis : Use Pd(OAc)2_2/XPhos for Suzuki-Miyaura coupling at the 4-chloro position .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) favor electrophilic aromatic substitution at the methoxy-adjacent position.

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